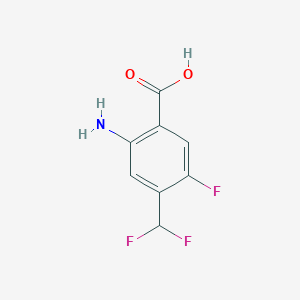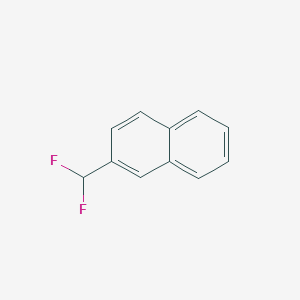
2-(Difluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)naphthalene is a chemical compound with the CAS Number: 140135-76-8 and Linear Formula: C11H8F2 . It has a molecular weight of 178.18 .
Molecular Structure Analysis
The molecular structure of 2-(Difluoromethyl)naphthalene is represented by the formula C11H8F2 . The average mass is 178.178 Da, and the monoisotopic mass is 178.059402 Da .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Difluoromethyl)naphthalene are not available, it’s worth noting that naphthalene derivatives, in general, have been studied for their unique photophysical and chemical properties .Physical And Chemical Properties Analysis
2-(Difluoromethyl)naphthalene has a density of 1.2±0.1 g/cm3, a boiling point of 254.7±25.0 °C at 760 mmHg, and a flash point of 88.8±11.0 °C . It has a molar refractivity of 49.3±0.3 cm3, and its molar volume is 151.5±3.0 cm3 .Applications De Recherche Scientifique
Supramolecular Chemistry and Sensors
Naphthalene diimides (NDIs), closely related to 2-(Difluoromethyl)naphthalene, have significant applications in supramolecular chemistry and as sensors. They have been utilized in host-guest complexes for molecular switching devices, such as catenanes and rotaxanes, and in the creation of ion-channels through ligand gating. NDIs are also used as gelators for sensing aromatic systems (Kobaisi et al., 2016).
Catalysis and Medicinal Applications
In catalysis, naphthalene diimides engage in anion-π interactions. Moreover, their intercalations with DNA have implications in medicinal applications. This versatility stems from their electronic properties and the capacity for structural modifications (Bhosale et al., 2008).
Atmospheric Chemistry
2-(Difluoromethyl)naphthalene and related compounds, like naphthalene, are reactive in the atmosphere under urban conditions, primarily undergoing reactions with hydroxyl radicals. These reactions lead to various products, including ring cleavage species, which have implications for environmental and atmospheric chemistry (Sasaki et al., 1997).
Biodegradation Research
Stable isotope probing (SIP), a method used in biodegradation research, has been employed to study naphthalene catabolism in complex microbial environments. This research is pivotal in understanding the microbial breakdown of aromatic hydrocarbons like naphthalene in natural settings (Wackett, 2004).
Photophysical Studies and Fluorescence Applications
Naphthalene diimides, including derivatives like 2-(Difluoromethyl)naphthalene, are widely used in photophysical studies. They are developed to be highly fluorescent and functionalized for various applications, such as in fluorescence-based information readouts in chemistry, biology, and medicine (Maniam et al., 2019).
Detection and Analysis in Environmental Sciences
The derivatives of naphthalene, including 2-(Difluoromethyl)naphthalene, are employed in environmental science for the detection and analysis of pollutants. Their reactions and transformation products in the atmosphere provide insight into air quality and pollutant behavior (Bunce et al., 1997).
Anaerobic Degradation
Research on anaerobic naphthalene degradation, relevant to 2-(Difluoromethyl)naphthalene, focuses on its oxidation and the identification of metabolites. This is crucial for understanding the environmental fate and breakdown of such aromatic compounds (Meckenstock et al., 2000).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(difluoromethyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBIWWNNFYJULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)naphthalene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(4,6-Dimethoxypyrimidin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2912319.png)
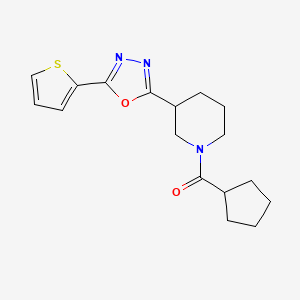
![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2912321.png)
![(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide](/img/structure/B2912323.png)
![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2912325.png)
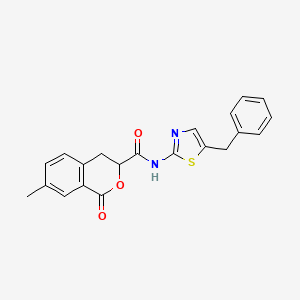
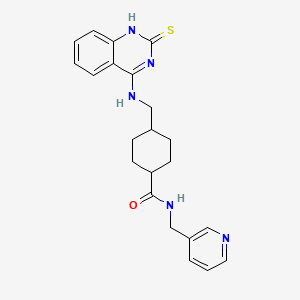
![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)
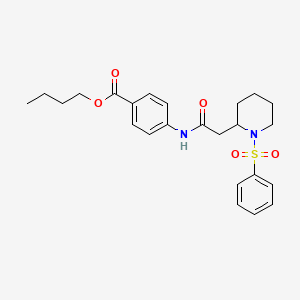
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2912330.png)
![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B2912333.png)
![5-(2-Methylpyrido[3,4-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2912334.png)
![1-(3-Fluoro-5-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2912337.png)
